molecular formula C19H18BrN3O3 B2877486 N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide CAS No. 892284-81-0

N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B2877486
CAS No.: 892284-81-0
M. Wt: 416.275
InChI Key: PLUWDUKWKQNORF-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes: The synthesis of N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves a multi-step reaction process:

  • Formation of 6-bromoquinazolinone: : This typically starts with the bromination of quinazolinone, using reagents such as bromine or N-bromosuccinimide in an appropriate solvent.

  • Introduction of the butanamide moiety: : This involves a coupling reaction between the 6-bromoquinazolinone and a butanoic acid derivative, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In industrial settings, the production of this compound is typically scaled up using batch or continuous flow processes, ensuring higher yield and purity. These methods often employ automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives.

  • Reduction: : It can be reduced using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

  • Substitution: : The bromine atom in the quinazolinone ring is reactive towards nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in dry ether or methanol are frequently used.

  • Substitution: : Nucleophiles like amines, thiols, or hydroxides are used under basic conditions.

Major Products:
  • Oxidation: : Various oxidized derivatives depending on the conditions.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide has diverse applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Studies its interaction with various biological targets for drug development.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and thus exerting its effects. The quinazolinone moiety is often involved in key interactions within these pathways.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, N-benzyl-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide stands out due to the unique combination of bromine and benzyl groups. Similar compounds include:

  • 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid: : Lacks the benzyl group.

  • N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the bromine atom.

Properties

IUPAC Name

N-benzyl-4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUWDUKWKQNORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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